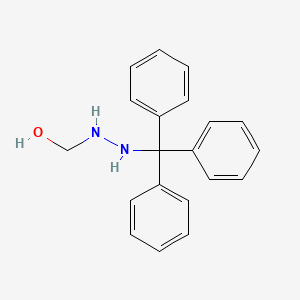

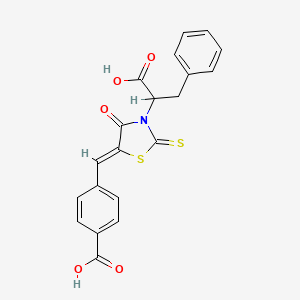

(2-Tritylhydrazinyl)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Catalytic Processes and Chemical Synthesis

Methanol serves as a critical feedstock in catalytic processes for producing higher alcohols and other valuable chemicals. The iridium-catalyzed C–C coupling of methanol with allenes represents a significant advancement in utilizing methanol as a one-carbon building block in fine chemical synthesis, producing higher alcohols with all-carbon quaternary centers (Moran et al., 2011). Additionally, methanol's role in the synthesis of 2,4,6-triaryl-1,3,5-triazines from aryl methanols and amidines showcases its utility in creating complex molecular structures efficiently (Xie et al., 2014).

Methanol in Materials Science

Methanol's interaction with lipid dynamics in biological and synthetic membranes highlights its significant impact on the structure-function relationship associated with bilayer composition, such as lipid asymmetry (Nguyen et al., 2019). This knowledge is crucial for the development of biomembrane and proteolipid studies.

Energy Production and Hydrogen Generation

Methanol plays a pivotal role in energy production, particularly in the synthesis and utilization of hydrogen. For instance, the photolysis of aqueous H2O2 in the presence of methanol for the measurement of *OH radicals production serves as a foundation for understanding UV actinometry in photoreactors (Goldstein et al., 2007). The visible light-driven splitting of alcohols into hydrogen and corresponding carbonyl compounds over Ni-modified CdS photocatalysts further demonstrates methanol's utility in sustainable hydrogen production (Chai et al., 2016).

Environmental Technology

Methanol's application in environmental technology is evidenced by its use in synthesizing bio-diesel and bio-lubricant by transesterification of vegetable oil with lower and higher alcohols over heteropolyacids supported by clay, showcasing its potential in renewable energy sources (Bokade & Yadav, 2007).

Direcciones Futuras

Propiedades

IUPAC Name |

(2-tritylhydrazinyl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O/c23-16-21-22-20(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,21-23H,16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVBXDWVJTSBOCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NNCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Chloro-2-[2-(phenylsulfanyl)-3-pyridinyl]-1,3-benzoxazole](/img/structure/B2878415.png)

![N-(4-chlorobenzyl)-4-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2878419.png)

![4-[4-(Trifluoromethoxy)phenyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2878424.png)

![9-(4-methoxyphenyl)-1,7-dimethyl-3-octyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![5-[(7-bromo-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-2-(2-methylpropyl)-2H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2878431.png)